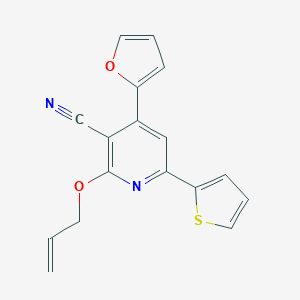![molecular formula C16H14ClN3S B292076 2-[(4-chlorobenzyl)sulfanyl]-4-phenyl-1H-imidazol-1-amine](/img/structure/B292076.png)
2-[(4-chlorobenzyl)sulfanyl]-4-phenyl-1H-imidazol-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-chlorobenzyl)sulfanyl]-4-phenyl-1H-imidazol-1-amine is a chemical compound that has gained significant attention in scientific research due to its unique properties. It belongs to the class of imidazole derivatives and has shown promising results in various studies related to its synthesis method, mechanism of action, and biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-[(4-chlorobenzyl)sulfanyl]-4-phenyl-1H-imidazol-1-amine involves the inhibition of certain enzymes and pathways that are involved in the progression of diseases. It has been shown to inhibit the activity of certain kinases and transcription factors that are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
2-[(4-chlorobenzyl)sulfanyl]-4-phenyl-1H-imidazol-1-amine has been shown to have various biochemical and physiological effects on the body. It has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in certain diseases. It has also been shown to have antimicrobial properties and can inhibit the growth of certain bacteria and viruses.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[(4-chlorobenzyl)sulfanyl]-4-phenyl-1H-imidazol-1-amine in lab experiments include its high purity, stability, and reproducibility. However, its limitations include its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.
Future Directions
There are several future directions for the study of 2-[(4-chlorobenzyl)sulfanyl]-4-phenyl-1H-imidazol-1-amine. These include:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. Investigation of its potential use in combination with other drugs for the treatment of various diseases.
3. Study of its potential use as a diagnostic tool for detecting certain diseases.
4. Investigation of its mechanism of action in more detail to identify new targets for drug development.
5. Study of its potential use in the development of new antimicrobial agents.
In conclusion, 2-[(4-chlorobenzyl)sulfanyl]-4-phenyl-1H-imidazol-1-amine is a promising compound that has shown potential in various fields of scientific research. Its unique properties and mechanism of action make it an attractive candidate for further study and development.
Synthesis Methods
The synthesis of 2-[(4-chlorobenzyl)sulfanyl]-4-phenyl-1H-imidazol-1-amine involves the reaction of 4-chlorobenzyl chloride with 2-mercapto-1H-imidazole in the presence of a base. The resulting intermediate is then treated with phenylisocyanate to obtain the final product. This method has been optimized to achieve high yields and purity of the compound.
Scientific Research Applications
2-[(4-chlorobenzyl)sulfanyl]-4-phenyl-1H-imidazol-1-amine has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the treatment of cancer, inflammation, and infectious diseases. It has also been studied for its potential use as a diagnostic tool for detecting certain diseases.
properties
Molecular Formula |
C16H14ClN3S |
|---|---|
Molecular Weight |
315.8 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-4-phenylimidazol-1-amine |
InChI |
InChI=1S/C16H14ClN3S/c17-14-8-6-12(7-9-14)11-21-16-19-15(10-20(16)18)13-4-2-1-3-5-13/h1-10H,11,18H2 |
InChI Key |
VZSRVVACHATALA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CN(C(=N2)SCC3=CC=C(C=C3)Cl)N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C(=N2)SCC3=CC=C(C=C3)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-chlorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B291993.png)
![10-methyl-4-(2-methylphenyl)-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B291994.png)
![4-(3-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B291997.png)
![N-[4-(aminosulfonyl)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide](/img/structure/B291999.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B292002.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B292003.png)
![2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B292004.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B292006.png)
![4-imino-N-phenyl-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-amine](/img/structure/B292007.png)
![N-(3,4-dichlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea](/img/structure/B292012.png)
![N-(4-methylphenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea](/img/structure/B292013.png)
![N-(3-chlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea](/img/structure/B292014.png)
![[3-Amino-4-(2-furyl)-6-(2-thienyl)furo[2,3-b]pyridin-2-yl](4-fluorophenyl)methanone](/img/structure/B292018.png)
